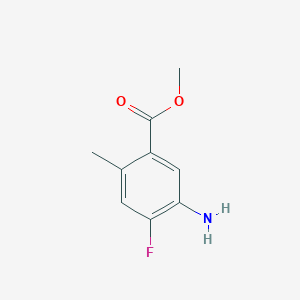

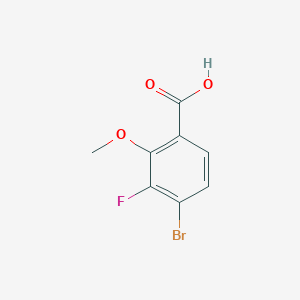

4-Bromo-3-fluoro-2-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-3-fluoro-2-methoxybenzoic acid” is a fluorinated benzoic acid building block . It is used as an intermediate in the preparation of APIs .

Synthesis Analysis

The synthesis of a similar compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, has been described in a study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis

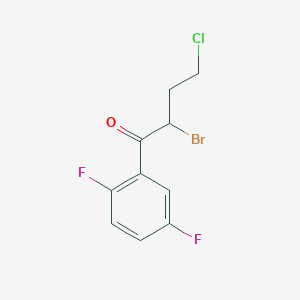

The molecular formula of “this compound” is C8H6BrFO3 . The molecular weight is 231.04 .Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . “3-Fluoro-4-methoxybenzoic acid” can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

Research into similar bromo-fluoro-methoxy substituted benzoic acids and their derivatives focuses on synthetic routes and reaction mechanisms. For instance, the synthesis of related compounds like methyl 4-bromo-2-methoxybenzoate involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, yielding high purity products (Chen Bing-he, 2008). Such research underscores the importance of these compounds in the synthesis of complex organic molecules, potentially applicable to 4-Bromo-3-fluoro-2-methoxybenzoic acid for generating novel pharmaceuticals or materials.

Catalysis and Material Science

Studies on cobalt-catalyzed carbonylation demonstrate the utility of bromo-fluoro-substituted compounds in chemoselective reactions, offering pathways to various fluorobenzoic acid derivatives with high yields (Boyarskiy et al., 2010). This research indicates the role of halogenated benzoic acids in developing new catalytic methods, which could be relevant for this compound in synthesizing fluorinated organic molecules for pharmaceuticals or agrochemicals.

Environmental and Biological Applications

The degradation studies of halogenated benzoates by microbial strains, such as Pseudomonas putida, reveal the metabolic pathways involved in breaking down complex organic pollutants (Engesser & Schulte, 1989). Such investigations highlight the environmental relevance of studying halogenated benzoic acids, suggesting potential bioremediation applications for compounds like this compound.

Safety and Hazards

Direcciones Futuras

“3-Fluoro-4-methoxybenzoic acid” can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . This suggests potential future directions for the use of “4-Bromo-3-fluoro-2-methoxybenzoic acid” in similar reactions.

Mecanismo De Acción

Mode of Action

The presence of the bromine and fluorine atoms might enable electrophilic aromatic substitution reactions . The methoxy group and the carboxylic acid group could potentially participate in various chemical reactions, influencing the compound’s interaction with its targets .

Pharmacokinetics

The compound’s solubility in methanol suggests it might have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-3-fluoro-2-methoxybenzoic acid . For instance, its sensitivity to light and air suggests that these factors might affect its stability .

Propiedades

IUPAC Name |

4-bromo-3-fluoro-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGOBLKJMZSGTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)